molecular formula C18H13BrN2OS B2650799 1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole CAS No. 439097-11-7

1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole

Cat. No. B2650799
CAS RN: 439097-11-7
M. Wt: 385.28
InChI Key: LNWPLRNWOIJFSG-UHFFFAOYSA-N
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Description

“1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole” is a chemical compound with the molecular formula C18H13BrN2OS and a molecular weight of 385.28 . It contains an indole ring, which is a prevalent moiety in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound includes an indole ring and a thiazole ring, both of which are five-membered heterocycles. The indole ring contains a benzene and a pyrrole ring, while the thiazole ring contains one sulfur and one nitrogen atom .

Scientific Research Applications

Antimicrobial and Antiproliferative Activities

Compounds featuring indole and thiazole moieties, such as those derived from 1,3,4-thiadiazole compounds, have demonstrated significant biological activities. For instance, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown strong antimicrobial activity against S. epidermidis and cytotoxicity against cancer cell lines such as PC-3 and MDA-MB-231. These findings suggest potential applications in developing new antimicrobial and anticancer therapeutics (Gür et al., 2020).

Synthetic Methodologies and Chemical Transformations

The synthesis and functionalization of indole derivatives represent a significant area of research due to their wide range of biological activities and applications in drug development. Studies on the efficient syntheses of substituted carbazoles and cyclopent[b]indoles from indole precursors highlight innovative synthetic routes that could be relevant for the synthesis and functional exploration of 1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole. These methodologies facilitate the creation of complex molecular architectures, potentially leading to new materials or pharmacologically active molecules (Katritzky et al., 1996).

properties

IUPAC Name

2-(4-bromophenoxy)-5-(indol-1-ylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2OS/c19-14-5-7-15(8-6-14)22-18-20-11-16(23-18)12-21-10-9-13-3-1-2-4-17(13)21/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWPLRNWOIJFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC3=CN=C(S3)OC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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